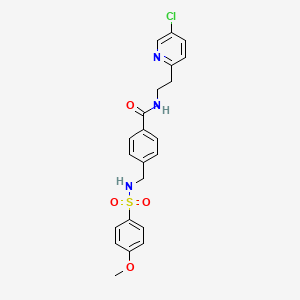
YU238259
描述
YU238259 is an inhibitor of homology-dependent DNA repair (HDR) that is lethal to BRCA2-/- but not BRCA2+/+ PEO1/4 cells (LD50s = 8.7 and >100 μM, respectively). This compound selectively inhibits HDR over non-homologous end joining (NHEJ), decreasing the number of U20S cells with ionizing radiation-induced BRCA1 foci but not 53BP1 or pDNA-PK foci. It also increases the number of ionizing radiation-induced double strand breaks (DSBs) in DLD-1 cells. This compound (1-20 μM) is cytotoxic to BRCA2-/- DLD-1, ATM-/- GM05849, and PTEN-/- U251 cells but has no effect on wild-type cells. In vivo, this compound (3 mg/kg) delays tumor growth and increases survival in a BRCA2-/-, but not a BRCA+/+, DLD-1 mouse xenograft model.
This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair. This compound exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects. This compound specifically inhibits homology-dependent DNA repair, but not non-homologous end-joining, in cell-based GFP reporter assays. Treatment with this compound is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency.
科学研究应用
同源重组依赖性DNA修复抑制剂
YU238259是一种新型的同源重组依赖性DNA修复抑制剂 {svg_1}. 它在修复缺陷型肿瘤中表现出合成致死性和放射增敏作用 {svg_2}. 这意味着它有可能用于靶向其DNA修复机制存在缺陷的癌细胞。
修复缺陷型肿瘤的放射增敏
This compound已被证明在修复缺陷型肿瘤中表现出放射增敏作用 {svg_3}. 这意味着它有可能增强放射治疗在治疗某些类型癌症中的有效性。
DNA损伤反应和DNA修复缺陷中的合成致死
This compound在DNA损伤反应和DNA修复缺陷的情况下表现出强烈的合成致死性 {svg_4}. 这意味着它有可能被用于选择性地杀死其DNA修复机制存在特定缺陷的癌细胞。
与电离辐射、依托泊苷和PARP抑制剂协同
This compound的治疗不仅与电离辐射、依托泊苷和PARP抑制剂协同,而且这种协同作用因BRCA2缺陷而增强 {svg_5}. 这表明它有可能与这些治疗方法联合使用以提高其有效性,特别是在BRCA2缺陷的癌症中。
BRCA2阴性肿瘤的潜在治疗方法
即使在没有伴随的DNA损伤治疗的情况下,this compound治疗也能显著延缓BRCA2缺陷型人类肿瘤异种移植在裸鼠中的生长 {svg_6}. 这表明this compound或相关的小分子可能对患有晚期BRCA2阴性肿瘤的患者具有临床益处,无论是作为单一疗法还是作为放射治疗和某些化疗的辅助治疗 {svg_7}.
克服人类卵巢癌细胞的顺铂耐药性
This compound以及其他DNA双链断裂修复抑制剂已被证明可以克服人类卵巢癌细胞的顺铂耐药性 {svg_8}. 这表明它有可能用于提高顺铂治疗卵巢癌的有效性。
作用机制
Target of Action
YU238259, also known as N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide or YU-238259, is a novel inhibitor of homology-dependent DNA repair (HDR) .
Mode of Action
This compound interacts with its target, the HDR pathway, by inhibiting its function . This inhibition leads to an accumulation of unresolved DNA double-strand breaks (DSBs), which are lethal to cells . The compound exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects . Its action is synergistic with ionizing radiation, etoposide, and PARP inhibition, and this synergism is heightened by BRCA2 deficiency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HDR pathway . By inhibiting this pathway, this compound prevents the repair of DSBs, leading to cell death . This makes it a potent tool in the treatment of cancers, particularly those with defects in DNA repair mechanisms .
Pharmacokinetics
It’s known that the compound exhibits potent synthetic lethality in the setting of dna damage response and dna repair defects
Result of Action
The primary result of this compound’s action is the accumulation of unresolved DSBs in cells . This leads to cell death, particularly in cells with defects in DNA repair mechanisms . This makes this compound a potential therapeutic agent for the treatment of certain types of cancer .
Action Environment
The effectiveness of this compound can be influenced by environmental conditions. For instance, under hypoxic conditions, the effectiveness of this compound in overcoming the cisplatin resistance in human ovarian cancer cells was altered . This suggests that other than classical DSB repair systems are activated in cancer cells during hypoxia .
生化分析
Biochemical Properties
YU238259 specifically inhibits homology-dependent DNA repair . It does not inhibit non-homologous end-joining . This compound interacts with enzymes and proteins involved in the DNA repair process, particularly those involved in the homology-dependent DNA repair pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the homology-dependent DNA repair pathway . This inhibition can lead to an accumulation of unresolved DNA double-strand breaks, which can result in cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the homology-dependent DNA repair pathway . It inhibits this pathway, leading to an accumulation of unresolved DNA double-strand breaks . This inhibition does not affect the non-homologous end-joining pathway .
Temporal Effects in Laboratory Settings
It has been shown to exhibit potent synthetic lethality in the setting of DNA damage response and DNA repair defects .
Metabolic Pathways
It is known to interact with enzymes involved in the homology-dependent DNA repair pathway .
属性
IUPAC Name |
N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHURSOREGLQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does YU238259 selectively inhibit HDR over other DNA repair pathways?
A: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound specifically disrupts the HDR pathway without affecting Non-Homologous End Joining (NHEJ) [, , ]. This selectivity is crucial as it forms the basis for its synthetic lethality in cells deficient in other DNA repair mechanisms like BRCA2. Further research is needed to pinpoint the precise molecular target of this compound within the HDR pathway.
Q2: What evidence supports the potential of this compound as a cancer therapeutic?
A: Studies have shown that this compound exhibits potent synthetic lethality in cancer cells with compromised DNA repair mechanisms. Specifically, this compound significantly delayed the growth of BRCA2-deficient human tumor xenografts in mice, even without additional DNA-damaging treatments []. Additionally, it synergizes with other therapies like ionizing radiation, etoposide, and PARP inhibition, further highlighting its potential as an adjuvant therapy [, ].
Q3: What are the limitations of this compound observed in preclinical studies?
A: One study observed that the efficacy of this compound combined with cisplatin and etoposide was diminished under hypoxia, a common characteristic of the tumor microenvironment []. This suggests that alternative DNA repair pathways may be activated under hypoxia, potentially limiting the effectiveness of this compound in such conditions.
Q4: What is the significance of identifying SHROOM1 as a suppressor of HDR in relation to this compound's mechanism of action?
A: Research identified SHROOM1 as a suppressor of HDR, and its knockdown significantly enhanced gene integration in the presence of CRISPR/Cas9, an effect reversible by this compound but not by NHEJ inhibitors []. This finding further supports the specificity of this compound towards HDR inhibition and suggests a potential interplay between SHROOM1 and this compound's mechanism of action that warrants further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


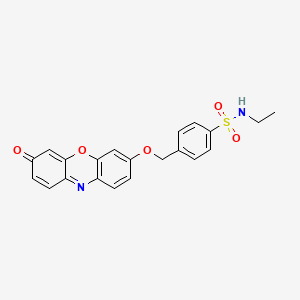

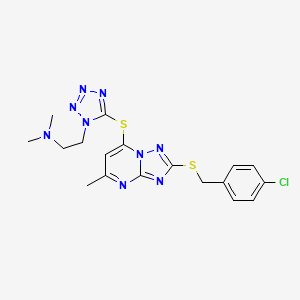


![4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B611828.png)
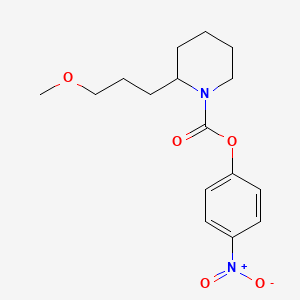
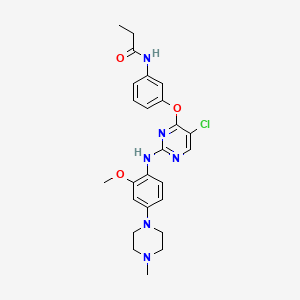
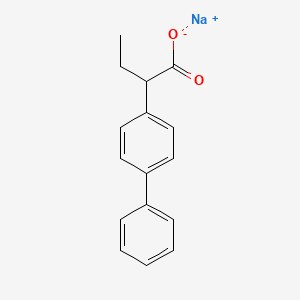
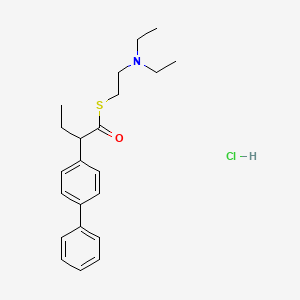
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
